Cas no 939-70-8 (2-Acetylbenzimidazole)

2-Acetylbenzimidazole structure
2-Acetylbenzimidazole structure
Produktname:2-Acetylbenzimidazole
CAS-Nr.:939-70-8
MF:C9H8N2O
MW:160.17262172699
MDL:MFCD00159994
CID:40357
PubChem ID:70322

2-Acetylbenzimidazole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-(1H-Benzo[d]imidazol-2-yl)ethanone
    • 1-(1H-Benzoimidazol-2-yl)ethanone
    • 1-(1H-BENZOIMIDAZOL-2-YL)-ETHANONE
    • 2-Acetylbenzimidazole
    • 1-(1H-benzimidazol-2-yl)ethanone(SALTDATA: FREE)
    • 1-(1H-benzimidazol-2-yl)ethanone
    • 2-acetyl benzimidazole
    • Ethanone, 1-(1H-benzimidazol-2-yl)-
    • 1-(1H-1,3-Benzodiazol-2-Yl)Ethan-1-One
    • 1-(1H-1,3-Benzimidazol-2-yl)-1-ethanone
    • PubChem9409
    • 2-acetylbenzoimidazole
    • PubChem7586
    • Fuberidazole metabolite
    • zlchem 1105
    • 2-acetylbenzo[d]imidazole
    • M11 2-Acetylbenzimidazole
    • 2-Acetyl-1H
    • 1-(1H-Benzimidazol-2-yl)ethanone (ACI)
    • Ketone, 2-benzimidazolyl methyl (7CI, 8CI)
    • 1-(1H-Benzimidazol-2-yl)ethan-1-one
    • 2-Acetyl-1H-benzimidazole
    • 2-Benzimidazolyl methyl ketone
    • 12P-660
    • CS-W023047
    • UYFMRVDIXXOWLR-UHFFFAOYSA-N
    • AKOS000275482
    • Q-101101
    • EN300-13259
    • InChI=1/C9H8N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,10,11
    • STK803098
    • EU-0063375
    • NS00067465
    • DTXSID90239867
    • 939-70-8
    • I10097
    • ALBB-020352
    • MFCD00159994
    • 2-acetylbenzimidazole, AldrichCPR
    • SY081619
    • SCHEMBL1132610
    • AE-848/01427028
    • Z90124730
    • F2101-0111
    • DB-057456
    • 1-(1H-1,3-benzodiazol-2-yl)ethanone
    • DB-020321
    • MDL: MFCD00159994
    • Inchi: 1S/C9H8N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,10,11)
    • InChI-Schlüssel: UYFMRVDIXXOWLR-UHFFFAOYSA-N
    • Lächelt: O=C(C)C1NC2C(=CC=CC=2)N=1

Berechnete Eigenschaften

  • Genaue Masse: 160.06400
  • Monoisotopenmasse: 160.064
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 193
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 45.8
  • Oberflächenladung: 0
  • Tautomerzahl: 7
  • XLogP3: 1.3

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.265
  • Siedepunkt: 347.4°C at 760 mmHg
  • Flammpunkt: 167.988 °C
  • Brechungsindex: 1.658
  • PSA: 45.75000
  • LogP: 1.76550
  • Löslichkeit: Nicht bestimmt

2-Acetylbenzimidazole Sicherheitsinformationen

  • Signalwort:Warning
  • Gefahrenhinweis: H315-H319-H335
  • Warnhinweis: P261-P305+P351+P338
  • Identifizierung gefährlicher Stoffe: Xi
  • Gefahrenklasse:IRRITANT
  • Lagerzustand:Sealed in dry,Room Temperature

2-Acetylbenzimidazole Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2-Acetylbenzimidazole Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H45880-100mg
2-Acetylbenzimidazole
939-70-8 96%
100mg
¥85.0 2022-04-28
eNovation Chemicals LLC
K15666-2g
1-(1H-benzo[d]imidazol-2-yl)ethanone
939-70-8 97%
2g
$490 2024-05-24
Enamine
EN300-13259-0.05g
1-(1H-1,3-benzodiazol-2-yl)ethan-1-one
939-70-8 95%
0.05g
$19.0 2023-04-28
abcr
AB216134-5 g
1-(1H-Benzimidazol-2-yl)ethanone, 95%; .
939-70-8 95%
5g
€377.10 2023-02-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H195957-1g
2-Acetylbenzimidazole
939-70-8 96%
1g
¥199.90 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RW657-200mg
2-Acetylbenzimidazole
939-70-8 96%
200mg
137.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RW657-5g
2-Acetylbenzimidazole
939-70-8 96%
5g
1639.0CNY 2021-07-12
Ambeed
A307673-5g
1-(1H-Benzo[d]imidazol-2-yl)ethanone
939-70-8 96%
5g
$98.0 2025-03-18
Alichem
A069004443-100g
1-(1H-Benzo[d]imidazol-2-yl)ethanone
939-70-8 96%
100g
$1603.80 2023-08-31
Apollo Scientific
OR32334-1g
1-(1H-1,3-Benzodiazol-2-yl)ethan-1-one
939-70-8 95%
1g
£62.00 2025-02-20

2-Acetylbenzimidazole Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Potassium dichromate Solvents: Acetic acid
Referenz
Density functional theory molecular modeling, chemical synthesis, and antimicrobial behaviour of selected benzimidazole derivatives
Marinescu, Maria; Tudorache, Diana Gabriela; Marton, George Iuliu; Zalaru, Christina-Marie; Popa, Marcela; et al, Journal of Molecular Structure, 2017, 1130, 463-471

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetic acid ;  rt; 2 h, reflux
Referenz
Synthesis, spectral studies and biological evaluation of some newer benzimidazole and benzthiazole derivatives
Karunakaram, Divya; Mathala, Suresh; Rao, Chitra Uma Maheswara; Yadla, Ranisha; Allu, Sumathi; et al, International Journal of Pharmaceutical Chemistry Research, 2013, 2(2), 20-27

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ;  < 40 °C; 1.5 h, 35 °C
Referenz
Process for producing thiabendazole
, China, , ,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Tempo ,  Sodium hypochlorite ,  Potassium bromide Solvents: Acetonitrile ,  Water ;  15 - 20 min, 10 - 15 °C; 30 min, 15 °C
Referenz
Synthesis and biological evaluation of novel synthetic chalcone derivatives as anti-tumor agents targeting Cat L and Cat K
Wang, Yali; Xue, Situ; Li, Ruolan; Zheng, Zhihui; Yi, Hong; et al, Bioorganic & Medicinal Chemistry, 2018, 26(1), 8-16

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Water ;  10 min, 50 °C
Referenz
Method for synthesizing benzimidazole compounds by using benzamidine compound in water phase by microwave method
, China, , ,

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride ;  2 h, reflux
Referenz
Synthesis and in-vitro antibacterial activity of N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide and it's derivatives
Bhor, Rohit Jaysing; Sable, Komal Sakharam; Bhosale, Mayur Shivaji; Dighe, Santosh Bhausaheb, Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 2022, 10(1), 25-34

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride ;  2 h, reflux
Referenz
Synthesis and in-vitro anti-bacterial activity of "3-(2-[1Hbenzimidazole-2-yl)-2-oxethyl]phenyl)acetic acid and its derivatives"
Bhor, Rohit Jaysing; Pawar, Sonali; Magar, Sagar; Dighe, Santosh, Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 2022, 10(1), 35-44

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Heptane ;  2 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
Referenz
Why are benzimidazoles efficiently acylated with esters? Identification of a tetrahedral hemiacetal alkoxide intermediate
Asakawa, Ken-ichi; Dannenberg, J. J.; Fitch, Kenneth J.; Hall, Stan S.; Kadowaki, Chie; et al, Tetrahedron Letters, 2005, 46(30), 5081-5084

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Potassium dichromate Solvents: Acetic acid ;  rt
Referenz
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex
Dawood, Kamal M.; Fayed, Mohamed S.; Elkhalea, Mohamed M., ARKIVOC (Gainesville, 2009, (13), 324-341

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Acetone ,  Water ;  < 40 °C; 1.5 h, 35 °C
Referenz
Process for preparation of thiabendazole
, China, , ,

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Sodium tungstate dihydrate Solvents: Dimethylformamide ,  Water ;  1 h, rt → 90 °C; 1 h, 90 - 105 °C; 3 h, 100 - 110 °C
Referenz
Method for preparing Thiabendazole intermediate by applying hydrogen peroxide as oxidant
, China, , ,

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Alumina (Neutral) ,  Permanganic acid (HMnO4), potassium salt (1:1) (Alumina-supported) ;  7 min, rt
Referenz
Solid phase synthesis of benzimidazole ketones and benzimidazole chalcones under solvent-free conditions
Dubey, P. K.; Kumar, C. Ravi; Babu, Balaji, Indian Journal of Chemistry, 2003, (12), 3128-3130

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Copper oxide (CuO) ,  Graphene Solvents: Toluene ;  8 h, 1 atm, 80 °C
Referenz
Oxidation of Alcohols into Carbonyl Compounds Using a CuO@GO Nano Catalyst in Oxygen Atmospheres
Malik, Maqsood Ahmad ; Surepally, Ravikumar; Akula, Nagarjuna; Cheedarala, Ravi Kumar; Alshehri, Abdulmohsen Ali ; et al, Catalysts, 2023, 13(1),

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Chromium trioxide Solvents: Acetic acid ,  Water ;  1.5 h, 60 °C
Referenz
Comparison study of DNA binding property with dehydroabietic benzimidazole Schiff base and hydrazone derivatives
Yin, Bin; Xu, Wu-shuang; Xie, Jing-cong; Zhang, Yu; Liu, Qing-bo; et al, Linchan Huaxue Yu Gongye, 2016, 36(3), 81-87

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Water
1.2 -
Referenz
Preparation method of benzimidazolone
, China, , ,

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid Solvents: N-Methyl-2-pyrrolidone ,  Water ;  15 min, rt; 24 h, reflux
Referenz
Synthesis of thiabendazole
Chai, Jiang-bo; Gao, Zhong-liang; Zhang, Zhan-meng; Liu, Sheng; Wang, Meng-meng, Huaxue Shiji, 2016, 38(12), 1235-1238

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Potassium dichromate ;  5 h, rt
Referenz
A step-by-step synthesis of triazole-benzimidazole-chalcone hybrids: Anticancer activity in human cells+
Djemoui, Amar; Naouri, Abdelkader; Ouahrani, Mohammed Ridha; Djemoui, Djamila; Lahcene, Souli; et al, Journal of Molecular Structure, 2020, 1204,

Synthetic Routes 18

Reaktionsbedingungen
Referenz
Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles
Sun, Changxing; Zhang, Shuai; Qian, Ping; Li, Ying; Deng, Hao; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 47,

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  Sulfuric acid Solvents: Acetone ,  Water ;  rt → 40 °C
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  1 h, 55 °C
Referenz
Method for preparing thiabendazole
, China, , ,

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 2633680-90-5 Solvents: Water ;  30 min, 80 °C; 5 h, 80 °C
Referenz
Synthesis of ruthenium complex based on 2,6-bis(1-(phenyl)-1H-benzo[d]imidazol-2-yl)pyridine and 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)benzoate and catalytical oxidation property of 1-(1H-Benzo[d]imidazol-2-yl)ethanol to 1-(1H-benzo[d]imidazol-2-yl)ethanone with H2O2
Liu, Shenggui ; Pan, Rongkai; Li, Guobi; Su, Wenyi; Ni, Chunlin, Journal of Chemistry, 2017, 8647419,

2-Acetylbenzimidazole Raw materials

2-Acetylbenzimidazole Preparation Products

2-Acetylbenzimidazole Verwandte Literatur

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:939-70-8)2-Acetylbenzimidazole
sfd22936
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:939-70-8)2-Acetylbenzimidazole
A844754
Reinheit:99%
Menge:25g
Preis ($):400.0